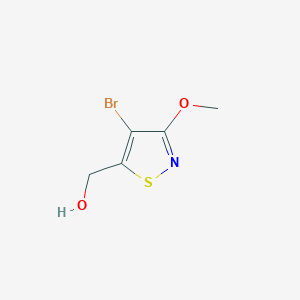![molecular formula C17H16NNaO3 B2370625 Sodium 3-[(diphenylmethyl)carbamoyl]propanoate CAS No. 2126161-32-6](/img/structure/B2370625.png)
Sodium 3-[(diphenylmethyl)carbamoyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of Sodium 3-[(diphenylmethyl)carbamoyl]propanoate is represented by the formula C17H16NNaO3. Unfortunately, the specific structural details are not provided in the available resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.309. Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Interaction with Saccharides
Sodium 3-[(diphenylmethyl)carbamoyl]propanoate has been studied for its interactions with saccharides. Shimada et al. (2015) explored its interaction with monosaccharides, revealing its higher affinity for fructose compared to glucose. This indicates potential applications in understanding complex formations with sugar compounds, which are vital in biological processes involving sugar chains, glycoproteins, and glucolipids (Shimada et al., 2015).
Chromatography and Detection of Carbohydrates
In the field of chromatography, Adachi (1965) developed a method using sodium bisulfite for separating carbohydrates. This technique highlights the role of sodium compounds in improving the resolution of different carbohydrates, essential for biochemical analysis and research (Adachi, 1965).
Supramolecular Chemistry
Zhang et al. (2012) synthesized and characterized sodium N-(ethoxythioxomethyl)-β-alaninate, a compound structurally similar to this compound. Their research revealed the compound's ability to form supramolecular interactions, suggesting potential applications in the synthesis of complex molecules like l-carnosine (Zhang et al., 2012).
Hydration Studies
A study by Rahman et al. (2013) on sodium propanoate, a related compound, provided insights into the hydration behavior of sodium salts in solution. This research is crucial for understanding the solvation and interaction dynamics of sodium compounds in various environments (Rahman et al., 2013).
Organometallic Chemistry
Hill and Hitchcock (2002) explored sodium and potassium derivatives of diphenyl(trimethylsilyl)methane. Their findings contribute to the understanding of the chemical behavior of sodium in organometallic contexts, which can be extended to similar compounds like this compound (Hill & Hitchcock, 2002).
Synthesis of Complex Molecules
Research by Romanov et al. (2021) on quaternization of 3-(diphenylphosphino)propanoic acid with ω-haloalkanoic acids to form phosphonium salts, further treated to yield carboxylate phosphabetaines, demonstrates the versatility of sodium-based compounds in synthesizing complex molecules (Romanov et al., 2021).
Properties
IUPAC Name |
sodium;4-(benzhydrylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.Na/c19-15(11-12-16(20)21)18-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,17H,11-12H2,(H,18,19)(H,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHGDKQPGRCCQI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B2370542.png)

![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)

![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)
![2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride](/img/structure/B2370549.png)


![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)
![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)
![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)


